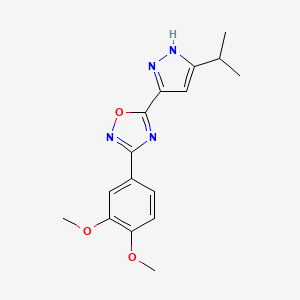
2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-fluorobiphenyl” is an organic compound with the molecular formula C12H8BrF . It has an average mass of 251.094 Da and a monoisotopic mass of 249.979340 Da .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluorobiphenyl” has been reported in several patents and literature . For instance, one method involves a Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluorobiphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a melting point of 39-41 °C (lit.) . It is insoluble in water .科学的研究の応用
Fluorophores for Aluminium(III) Detection
Research has explored thiazolane derivatives as potential fluorophores for selective detection of Al3+, a significant application in studying intracellular aluminum. The study focuses on ligands containing a conjugated phenolic substituted thiazoline chromophore, aiming to develop Al3+ specific fluorophores for biological use. These ligands show substantial UV-visible absorbance changes upon coordination with Al3+, indicating their potential as selective detection agents for Al3+ in biological systems (Lambert et al., 2000).
Corrosion Inhibitors
Halogen-substituted thiazole derivatives, including those similar to "2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane," have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective inhibition of mild steel corrosion, showcasing the potential of thiazole derivatives in protecting metals from corrosive damage. This research highlights the importance of such compounds in industrial applications where corrosion resistance is crucial (Gong et al., 2019).
Polymer Synthesis
Thiazole derivatives have been utilized in the synthesis of polyfluorenes through palladium-catalyzed polycondensation. This process highlights the role of thiazolane derivatives in facilitating chain-growth polymerization, contributing to the development of materials with specific optical and electronic properties. Such materials are of interest in the field of polymer science for applications in electronic devices and light-emitting diodes (Yokoyama et al., 2007).
Antimicrobial Activity
Synthesis of novel thiazolines has been pursued to explore their antimicrobial properties. These studies have resulted in the development of compounds with significant activity against both bacterial and fungal pathogens, demonstrating the potential of such molecules in contributing to new antimicrobial agents. This application is particularly relevant in addressing the growing concern of antimicrobial resistance (Saeed et al., 2010).
Catalysis
Sodium fluoride has been identified as an efficient catalyst for synthesizing thiazoles and selenazoles at ambient temperature, indicating the versatility of thiazolane derivatives in facilitating chemical reactions. Such catalytic processes are essential in organic synthesis, providing pathways to construct complex molecules efficiently and sustainably (Banothu et al., 2014).
Safety and Hazards
作用機序
Target of Action
A structurally similar compound, ranirestat , is known to inhibit the enzyme Aldose Reductase . Aldose Reductase plays a crucial role in the polyol pathway, which is responsible for the conversion of glucose to fructose .
Mode of Action
Ranirestat, for instance, acts by reducing sorbitol accumulation in cells . This is achieved by inhibiting the activity of Aldose Reductase, thereby preventing the conversion of glucose to sorbitol .
Biochemical Pathways
Inhibition of Aldose Reductase would prevent the conversion of glucose to sorbitol, thereby affecting the polyol pathway .
Result of Action
Based on the action of similar compounds, one can infer that the inhibition of aldose reductase could potentially reduce sorbitol accumulation in cells, thereby preventing osmotic damage .
特性
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAOCLFUOJJQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



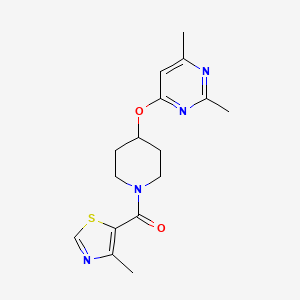
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)
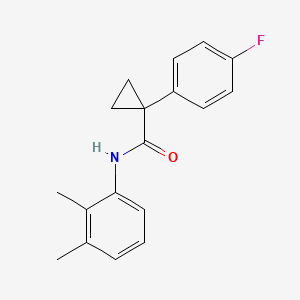
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)
![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
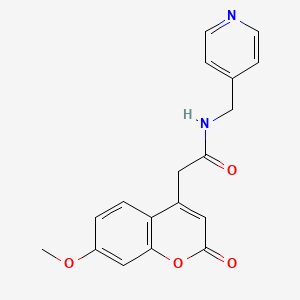
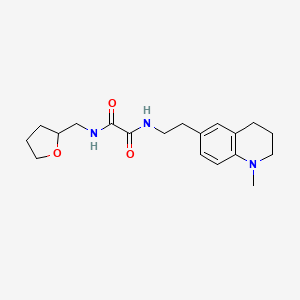

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)
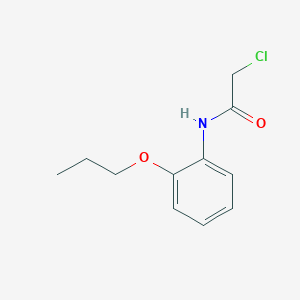
![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)
